2-Hydroxynaphthalene-1-carbohydrazide
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Overview
Description
2-Hydroxynaphthalene-1-carbohydrazide is a chemical compound with the molecular formula C11H10N2O21. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
A new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol23.
Molecular Structure Analysis
The ligand was thoroughly characterized by elemental analysis, FT-IR, UV–Vis, NMR (1H, 13C) and HR-mass spectroscopy2. The structure of metal complexes was confirmed on the basis of elemental analysis, UV–Vis spectra, molar conductivity, magnetic susceptibility, and TGA-DTA analysis2.
Chemical Reactions Analysis
The reaction of metal salt of (M(II/III)·Cl2)·nH2O M= Cr(III), Fe(III), Mn(II), Co(II), Ni(II) and Cu(II) with the ligand resulted in the formation of two types of complexes [M(III)C17H19N3O5Cl] and [M(II)C17H20N3O5Cl] which adopted octahedral geometry23.
Physical And Chemical Properties Analysis
The compounds were excited at λex =380 nm and observed intense emission intensity at λem = λ 527–533 nm2. More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
1. Application in Bioimaging and Chemosensing
2-Hydroxynaphthalene-1-carbohydrazide derivatives have been utilized as fluorogenic chemosensors, particularly for the detection of Cu2+ ions. Such chemosensors, synthesized from Tris(4-formylphenyl)amine and 1-hydroxynaphthalene-2-carbohydrazide, demonstrate high selectivity and sensitivity, effectively distinguishing Cu2+ ions from other common metal ions. These compounds also exhibit potential as bio-imaging fluorescent probes, notably in detecting Cu2+ ions within human cervical HeLa cancer cell lines (Anbu, Shanmugaraju, Ravishankaran, Karande, & Mukherjee, 2012).
Safety And Hazards
There is no specific safety and hazard information available for 2-Hydroxynaphthalene-1-carbohydrazide. However, as a general rule, it should be handled with care, using appropriate safety measures, as it is a research chemical and not intended for human or veterinary use1.
Future Directions
The in vitro antimicrobial potency of the ligand and its metal complexes were carried against the bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed promising activity2. This suggests potential future directions in antimicrobial applications. However, more research is needed to fully understand its potential uses and applications.
properties
IUPAC Name |
2-hydroxynaphthalene-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(15)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,14H,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOTZUQUEPHOHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289961 |
Source
|
Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynaphthalene-1-carbohydrazide | |
CAS RN |
7248-26-2 |
Source
|
Record name | NSC65883 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxynaphthalene-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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